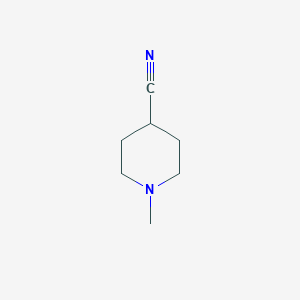

1-Methylpiperidine-4-carbonitrile

概要

説明

1-Methylpiperidine-4-carbonitrile is an organic compound with the molecular formula C7H12N2. It is a colorless to yellow liquid with a peculiar odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .

準備方法

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-carbonitrile can be synthesized by reacting piperidine with methyl hydrocyanate. The reaction is generally carried out in the presence of a suitable catalyst under specific conditions of temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where piperidine and methyl hydrocyanate are combined under controlled conditions. The process ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 1-Methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines .

科学的研究の応用

Synthetic Chemistry

1-Methylpiperidine-4-carbonitrile serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structure and reactivity enhance the efficiency of drug development processes. This compound is integral in the manufacture of complex organic molecules, facilitating the creation of various therapeutic agents.

Key Applications:

- Intermediate in the synthesis of drugs targeting neurological disorders.

- Used in the preparation of diverse chemical entities through multi-step synthesis.

Agrochemicals

In the agrochemical sector, this compound is utilized for formulating pesticides and herbicides. Its incorporation into agricultural products contributes to improved pest management and agricultural productivity.

Key Applications:

- Development of insecticides with enhanced efficacy against specific pests.

- Formulation of herbicides that target weed species while minimizing crop damage.

Material Science

The compound is explored for its potential in developing novel polymers and materials. Its unique properties allow for innovations in industrial applications, particularly in creating materials with specific mechanical and thermal characteristics.

Key Applications:

- Synthesis of polymeric materials with tailored properties for industrial use.

- Research into composite materials incorporating this compound for enhanced performance.

Pharmaceutical Research

This compound plays a pivotal role in the design of new therapeutic agents, especially for treating neurological disorders. Its derivatives are being investigated for their potential to modulate neurotransmitter systems effectively.

Case Studies:

- Migraine Treatment: A study highlighted its use in synthesizing compounds aimed at treating migraines by targeting serotonin receptors without vasoconstrictive effects .

- Neuropharmacology: Ongoing research focuses on its derivatives' effectiveness against various mental health disorders, including anxiety and depression .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material. It aids in the accurate quantification of related compounds within research settings, enhancing the reliability of analytical results.

Key Applications:

- Standardization in chromatographic techniques.

- Utilization in mass spectrometry for compound identification and quantification.

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Synthetic Chemistry | Key intermediate in pharmaceutical synthesis | Synthesis of drugs for neurological disorders |

| Agrochemicals | Used in pesticide and herbicide formulations | Development of effective insecticides |

| Material Science | Potential for creating novel polymers and materials | Research into composite materials |

| Pharmaceutical Research | Role in designing therapeutic agents for neurological conditions | Compounds targeting serotonin receptors |

| Analytical Chemistry | Reference material for accurate quantification in research settings | Standardization in chromatographic techniques |

作用機序

The mechanism of action of 1-Methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in various chemical reactions, facilitating the formation of desired products. The exact molecular targets and pathways depend on the specific application and reaction conditions .

類似化合物との比較

- 1-Methyl-4-cyanopiperidine

- 4-Cyano-1-methyl-piperidine

- 1-Methyl-4-piperidinecarbonitrile

Comparison: 1-Methylpiperidine-4-carbonitrile is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in organic synthesis .

生物活性

1-Methylpiperidine-4-carbonitrile is an organic compound with the molecular formula . Its structure features a piperidine ring substituted with a methyl group and a carbonitrile group, which contributes to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : Approximately 124.187 g/mol

- Structural Features : The compound consists of a piperidine ring with a methyl substitution at the nitrogen atom and a nitrile group at the 4-position.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including receptors and enzymes involved in various disease pathways. The nitrile group is known to enhance binding affinity to biological targets, potentially modulating their activity. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, impacting processes such as neurotransmission and cellular signaling.

- Receptor Interaction : It may interact with various receptors, influencing physiological responses related to pain, inflammation, or neurological functions.

Pharmacological Applications

Research indicates that this compound has potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting:

- Neurological Disorders : Its structural properties suggest it could modulate neurotransmitter systems, making it a candidate for treating conditions like depression or anxiety.

- Cancer Therapy : Preliminary studies indicate that it may selectively inhibit certain kinases involved in cancer progression, suggesting its utility in cancer treatment strategies.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound. Below are summarized findings from key research:

Mechanistic Insights

The following mechanisms have been proposed based on experimental data:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation.

- Receptor Modulation : It selectively binds to serotonin receptors (5-HT), potentially leading to enhanced mood regulation.

- Antiproliferative Effects : In vitro studies indicate that it can reduce cell viability in certain cancer types by inducing apoptosis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-1-methylpiperidine-4-carbonitrile | Contains an amino group | Exhibits significant interactions with various receptors; potential for modulating neurotransmission pathways. |

| 4-Hydroxy-1-methylpiperidine-4-carbonitrile | Hydroxyl and nitrile groups | Known for its reactivity and binding affinity; potential therapeutic applications in metabolic disorders. |

特性

IUPAC Name |

1-methylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAKTMSXYZOSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472715 | |

| Record name | 1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20691-92-3 | |

| Record name | 1-Methyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20691-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the structure of 1-Methylpiperidine-4-carbonitrile based on the research article?

A1: While the article focuses on a derivative, we can infer some structural information about this compound. The derivative described, 4-(benzo[b]thiophen-3-yl)-1-methylpiperidine-4-carbonitrile, was synthesized using this compound as a starting material []. This tells us that this compound likely possesses a piperidine ring with a methyl group attached to the nitrogen atom and a nitrile group at the 4th carbon atom.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。